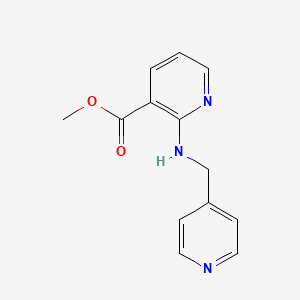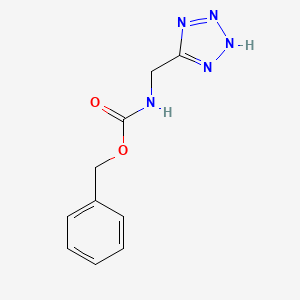![molecular formula C6H3BrIN3 B11925527 3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
3-Bromo-6-iodoimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that features both bromine and iodine atoms attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyrazine typically involves the bromination and iodination of imidazo[1,2-a]pyrazine. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-iodoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
3-Bromo-6-iodoimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and potential drug candidates.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting desired effects .
Comparison with Similar Compounds
- 6-Bromo-3-iodoimidazo[1,2-a]pyridine
- 3-Iodoimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyrazine
Comparison: 3-Bromo-6-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H |
InChI Key |
UQBHZLWVKFSURK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















